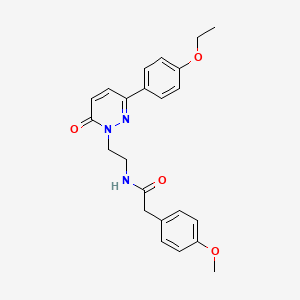

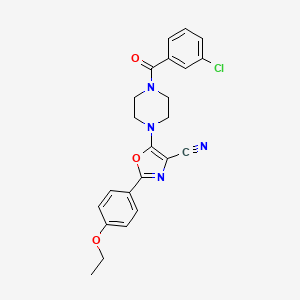

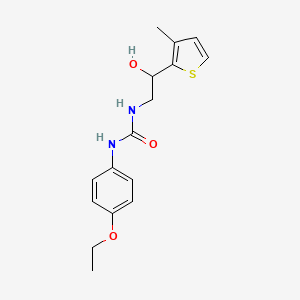

2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide” is a fluorinated analog related to the 5-hydroxytryptamine (5-HT (1A)) antagonist . These ligands were designed to provide a potential positron emission tomography (PET) ligand with high metabolic stability .

Synthesis Analysis

The synthesis of these analogs involved replacing the cyclohexyl moiety in WAY-100635 and in O-desmethyl WAY-100635 with a bridge-fused ring (BFR) such as adamantyl, cubyl, bicyclo [2.2.2]octyl and bicyclo [2.2.1]heptyl to reduce the metabolic rate of the amide bond hydrolysis . A fluoromethyl group was introduced on the other bridgehead of the BFR to prevent defluorination by HF elimination .Molecular Structure Analysis

The molecular structure of these analogs was designed to provide high metabolic stability and prevent defluorination . All synthesized analogs displayed high affinity in the (sub)nanomolar range for the 5-HT (1A) receptor, comparable to WAY-100635 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these analogs were designed to provide high metabolic stability and prevent defluorination . The heating method had no significant effect on the composition of labelled by-products .Physical and Chemical Properties Analysis

The physical and chemical properties of these analogs were designed to provide high metabolic stability and prevent defluorination . They displayed high affinity in the (sub)nanomolar range for the 5-HT (1A) receptor .科学的研究の応用

Analytical Derivatization in Liquid Chromatography

A novel sulfonate reagent, closely related to the chemical structure of interest, was synthesized for analytical derivatization in liquid chromatography, highlighting its application in enhancing detection sensitivity for specific analytes. This reagent demonstrated the ability to tag analytes with a fluorophore for sensitive detection, illustrating the chemical's potential in analytical chemistry applications (Wu et al., 1997).

Neuroimaging and Neurological Research

A derivative of 2-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, utilized as a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with positron emission tomography (PET), allowed for the quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This application underscores the compound's relevance in neuroimaging and the study of neurological diseases (Kepe et al., 2006).

Dopamine Antagonistic Activity

2-Phenylpyrroles, structurally similar to this compound, have been synthesized as conformationally restricted analogues of substituted benzamides and investigated for their dopamine antagonistic activity. This research avenue indicates the compound's potential utility in developing new treatments for conditions such as schizophrenia and other psychiatric disorders (van Wijngaarden et al., 1987).

Development of Radioligands for PET Imaging

Fluorinated derivatives of WAY 100635, structurally related to the compound of interest, were synthesized and evaluated for their potential as PET radioligands targeting serotonin 1A receptors. This development is crucial for advancing our understanding of serotonin's role in various psychiatric and neurological disorders (Lang et al., 1999).

Synthesis of Dopamine Reuptake Inhibitors

The synthesis of no-carrier-added fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, illustrates the compound's utility in creating specific high-affinity inhibitors of dopamine reuptake. Such inhibitors are vital for studying and treating conditions related to dopamine dysfunction, including Parkinson's disease and depression (Haka & Kilbourn, 1990).

作用機序

特性

IUPAC Name |

2-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDBCPNZBUMKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

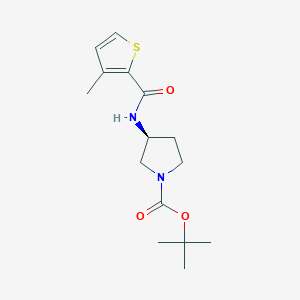

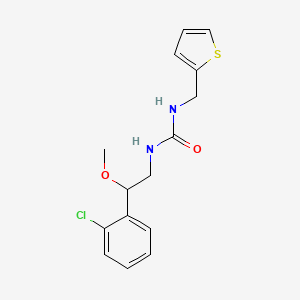

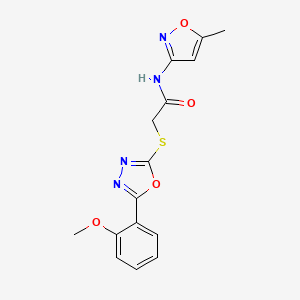

![2-Cyclopropyl-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)

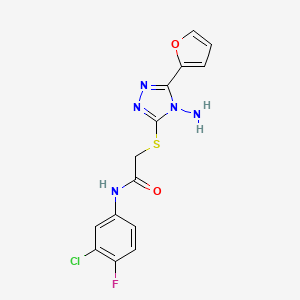

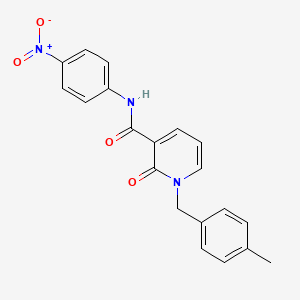

![N-[(3-Chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B2661793.png)

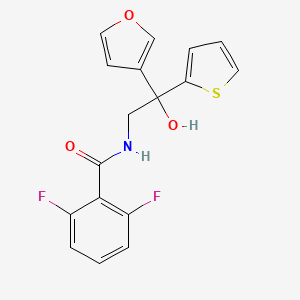

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)

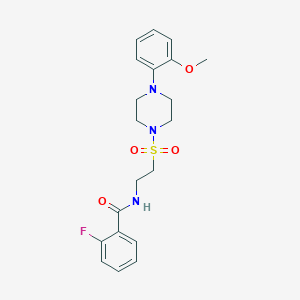

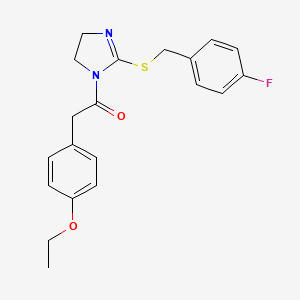

![N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2661802.png)